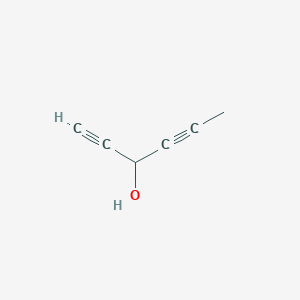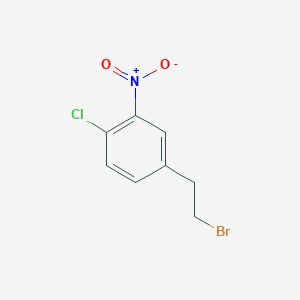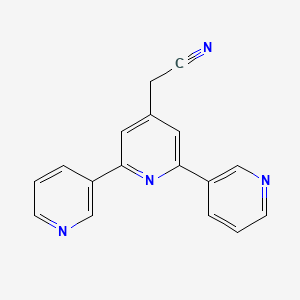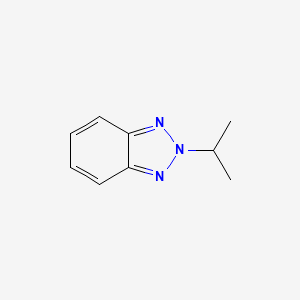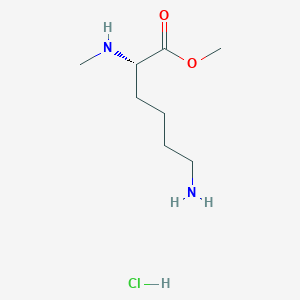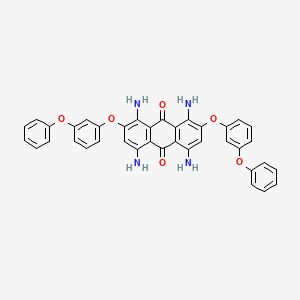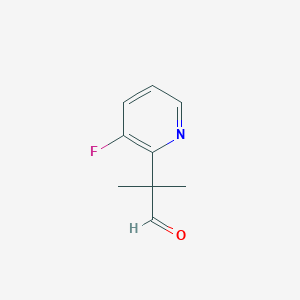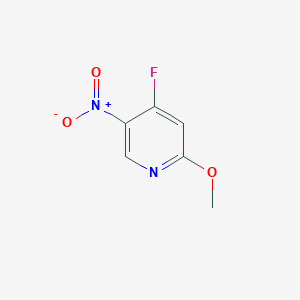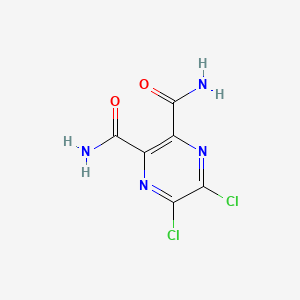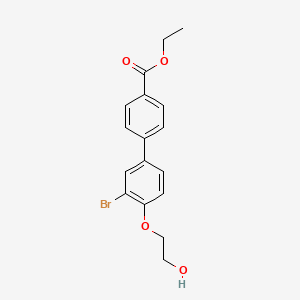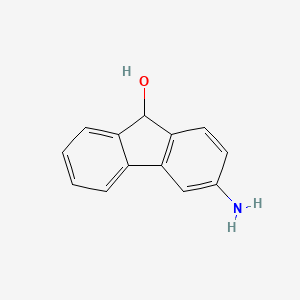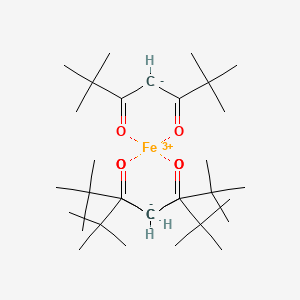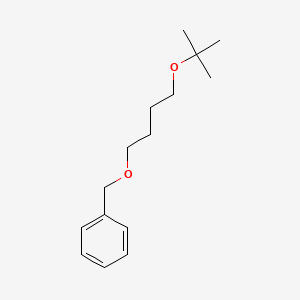
Benzyl4-(t-butoxy)butylether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl4-(t-butoxy)butylether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features a benzyl group and a tert-butoxy group, making it a versatile molecule in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for preparing Benzyl4-(t-butoxy)butylether is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the synthesis typically involves the reaction of benzyl alcohol with 4-(t-butoxy)butyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium hydride (KH) .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl4-(t-butoxy)butylether undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohols and alkyl halides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate the cleavage of the ether bond
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, 4-(t-butoxy)butanol.
Substitution: Benzyl chloride, 4-(t-butoxy)butanol
Aplicaciones Científicas De Investigación
Benzyl4-(t-butoxy)butylether has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzyl4-(t-butoxy)butylether primarily involves its ability to act as a protecting group in organic synthesis. The tert-butoxy group can be selectively removed under mild conditions, allowing for the controlled release of the protected alcohol. This selective deprotection is facilitated by the stability of the tert-butoxy group under various reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl ethers: Benzyl4-(t-butoxy)butylether is similar to other benzyl ethers, such as benzyl methyl ether and benzyl ethyl ether.
tert-Butyl ethers: It is also comparable to other tert-butyl ethers, such as tert-butyl methyl ether and tert-butyl ethyl ether
Uniqueness
What sets this compound apart is its combination of a benzyl group and a tert-butoxy group, which provides unique reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis, where selective deprotection is often required .
Propiedades
Fórmula molecular |
C15H24O2 |
|---|---|
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
4-[(2-methylpropan-2-yl)oxy]butoxymethylbenzene |
InChI |
InChI=1S/C15H24O2/c1-15(2,3)17-12-8-7-11-16-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3 |
Clave InChI |
PQWCLRAEYAMUGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
